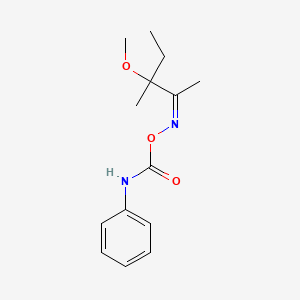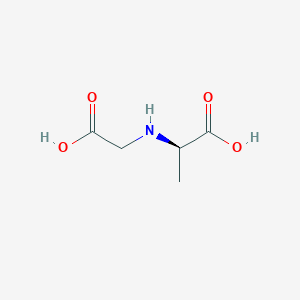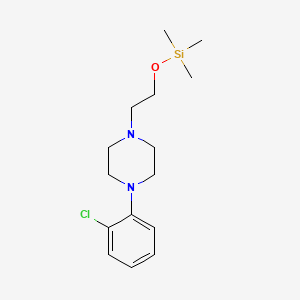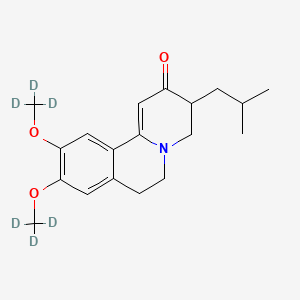
1,11b-Dedihydrotetrabenazine-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,11b-Dedihydrotetrabenazine-D6 is a deuterium-labeled derivative of 1,11b-Dedihydrotetrabenazine. It is a stable isotope-labeled compound with the molecular formula C19H19D6NO3 and a molecular weight of 321.44 . This compound is primarily used in scientific research for various applications, including studies on its pharmacokinetics and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,11b-Dedihydrotetrabenazine-D6 involves the incorporation of deuterium atoms into the parent compound, 1,11b-Dedihydrotetrabenazine. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The parent compound is subjected to a deuterium exchange reaction using deuterated solvents or reagents. This process replaces hydrogen atoms with deuterium atoms.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuterium exchange reactions.
Scale-Up Purification: Advanced chromatographic techniques are employed to purify the compound on an industrial scale.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1,11b-Dedihydrotetrabenazine-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1,11b-Dedihydrotetrabenazine-D6 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Employed in studies related to its effects on biological systems, including its interaction with enzymes and receptors.
Medical Research: Investigated for its potential therapeutic applications and effects on various medical conditions.
Industrial Applications: Used in the development of new drugs and chemical processes.
作用機序
The mechanism of action of 1,11b-Dedihydrotetrabenazine-D6 involves its interaction with molecular targets and pathways in biological systems. It is known to inhibit vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters into synaptic vesicles . By inhibiting VMAT2, the compound depletes the levels of presynaptic dopamine, thereby affecting neurotransmission and reducing symptoms associated with conditions like Huntington’s disease .
類似化合物との比較
1,11b-Dedihydrotetrabenazine-D6 is similar to other deuterium-labeled derivatives of tetrabenazine, such as deutetrabenazine. it has unique properties due to the specific placement of deuterium atoms, which can affect its pharmacokinetics and metabolic stability . Similar compounds include:
Deutetrabenazine: Another deuterium-labeled derivative with similar applications but different deuterium placement.
Tetrabenazine: The parent compound without deuterium labeling, used for similar therapeutic purposes.
特性
CAS番号 |
2244238-17-1 |
|---|---|
分子式 |
C19H25NO3 |
分子量 |
321.4 g/mol |
IUPAC名 |
3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3/i3D3,4D3 |
InChIキー |
WKGNBYVLCQOPIG-LIJFRPJRSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)CCN3C2=CC(=O)C(C3)CC(C)C)OC([2H])([2H])[2H] |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


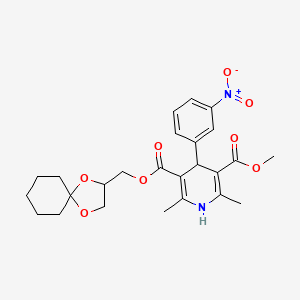
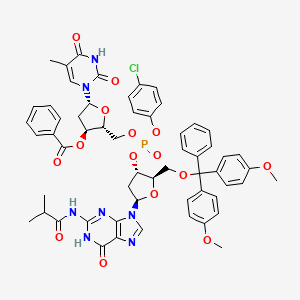

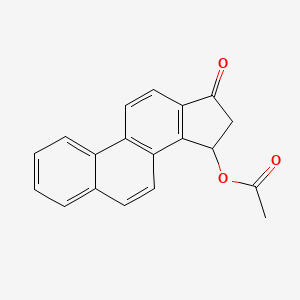
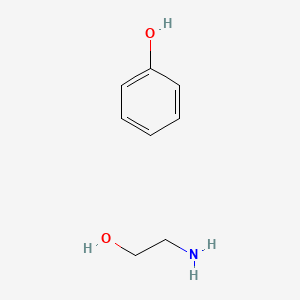

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12723317.png)

![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
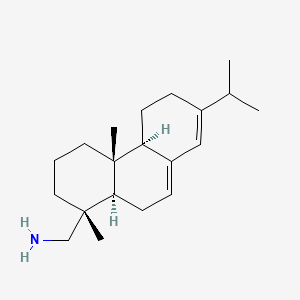
![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)
